2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

Catalog No.
S576231
CAS No.
107932-97-8
M.F
C8H6N4
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

CAS Number

107932-97-8

Product Name

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c9-4-3-7-11-6-2-1-5-10-8(6)12-7/h1-2,5H,3H2,(H,10,11,12)

InChI Key

NFQTXNZDURSTFY-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(N2)CC#N

Synonyms

2-cyanomethyl-IMPY, 2-cyanomethylimidazo(4,5-b)pyridine

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC#N

Anticancer Research

Specific Scientific Field: Oncology and cancer research.

Summary:

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancerous cells, aiming to inhibit their growth and proliferation.

Experimental Procedures:

    Synthesis: Various preparative methods have been described for synthesizing imidazopyridines, including .

    Cell Culture: Cancer cell lines (e.g., prostate, lung, cervical) are cultured and treated with the compound.

    Assays: Researchers perform cell viability assays, proliferation assays, and apoptosis assays to evaluate the compound’s effects on cancer cells.

Results:

    Antiproliferative Activity: exhibits antiproliferative activity against selected human cancer cell lines.

    Mechanism of Action: Researchers investigate the molecular pathways affected by the compound, including its impact on cell cycle regulation, apoptosis, and signaling pathways.

Antibacterial Properties

Specific Scientific Field: Microbiology and infectious diseases.

Summary: The compound’s structural features have led to its exploration as a potential antibacterial agent.

Experimental Procedures:

    Synthesis: Researchers synthesize the compound using appropriate methods.

    Antibacterial Assays: The compound is tested against bacterial strains (e.g., Bacillus, Staphylococcus aureus) to assess its antibacterial activity.

Results:

Inflammation Research

Specific Scientific Field: Immunology and inflammation.

Summary: The compound’s impact on cellular pathways makes it relevant for inflammation-related studies.

Experimental Procedures:

    Cell-Based Assays: Researchers use immune cells (e.g., macrophages) to assess the compound’s anti-inflammatory effects.

    Animal Models: In vivo models (e.g., carrageenan-induced paw edema) evaluate its ability to reduce inflammation.

Results:

    Anti-Inflammatory Activity: exhibits anti-inflammatory properties by modulating cytokines and immune responses.

2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine core structure. This compound features a nitrile functional group attached to an acetonitrile moiety, which contributes to its chemical reactivity and biological properties. The imidazo[4,5-b]pyridine framework is known for its role in various biological activities, particularly in medicinal chemistry, where it serves as a scaffold for developing kinase inhibitors and other therapeutic agents.

The chemical reactivity of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile includes:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, facilitating the formation of various derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with carbonyl compounds or other electrophiles, leading to the synthesis of more complex structures.
  • Cycloaddition Reactions: It can also engage in cycloaddition reactions, contributing to the formation of new rings and enhancing molecular complexity.

Research indicates that 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile exhibits significant biological activities, particularly as an inhibitor of various kinases. Kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases. The compound's unique structure allows for selective interactions with specific kinase targets, making it a valuable candidate for drug development.

Several methods have been reported for synthesizing 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile:

  • One-Pot Reactions: Utilizing phosphoric acid as a catalyst facilitates a rapid synthesis involving multiple components, yielding the desired product efficiently with minimal steps .
  • Cyclization Techniques: The compound can be synthesized through cyclization reactions of appropriate precursors containing both imidazole and pyridine functionalities .
  • Eco-Friendly Approaches: Recent studies emphasize environmentally friendly synthesis methods that reduce waste and improve reaction efficiency .

The applications of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile primarily lie in:

  • Pharmaceutical Development: Its role as a kinase inhibitor makes it a promising candidate for developing treatments for cancers and other diseases related to dysregulated kinase activity.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study kinase functions and signaling pathways.

Interaction studies have shown that 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile selectively binds to specific kinase domains. These interactions are critical for understanding the compound's mechanism of action and optimizing its pharmacological profile. Kinome profiling has been employed to elucidate these interactions further, revealing insights into selectivity and potency against different kinases .

Several compounds share structural similarities with 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3H-Imidazo[4,5-b]pyridineContains the same imidazo[4,5-b]pyridine coreLacks the acetonitrile group
2-(1H-Pyrazolo[3,4-b]quinolin-6-yl)acetonitrilePyrazoloquinoline structureDifferent heterocyclic framework
2-(1H-Imidazo[4,5-c]pyridin-2-yl)acetonitrileSimilar acetonitrile attachmentVariance in the imidazole ring position

The uniqueness of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile lies in its specific combination of the imidazo[4,5-b]pyridine structure with the acetonitrile group, which enhances its biological activity and potential applications compared to related compounds.

XLogP3

0.2

Other CAS

107932-97-8

Wikipedia

2-Cyanomethylimidazo(4,5-b)pyridine

Dates

Last modified: 09-12-2023

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